N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O3/c1-25-15-7-8-16(26-2)18-11(15)9-14(23-18)19(24)20-10-17-21-12-5-3-4-6-13(12)22-17/h3-9,23H,10H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
XPLSRYGCFJJEGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The indole scaffold is constructed using Hemetsberger–Knittel indole synthesis , which involves Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization. For 4,7-dimethoxy substitution:
-
Step 1 : 3,6-Dimethoxybenzaldehyde (15d ) is condensed with methyl 2-azidoacetate (14 ) in anhydrous toluene under reflux to yield methyl 2-azido-3-(3,6-dimethoxyphenyl)acrylate (16d ).
-
Step 2 : Thermolysis of 16d at 180°C in diphenyl ether induces cyclization, producing a mixture of 5- and 7-methoxy indole-2-carboxylates (17d and 17e ). The 5-methoxy isomer (17d ) is isolated via column chromatography (30% ethyl acetate/hexane).
Friedel–Crafts Acylation and Reduction
To introduce the C3 substituent:
-
Step 3 : Ethyl 5-chloro-3-acylindole-2-carboxylate (8a–c ) is synthesized via Friedel–Crafts acylation of 17d with acyl chlorides (e.g., acetyl chloride) in 1,2-dichloroethane using AlCl₃.
-
Step 4 : Ketone reduction with triethylsilane in trifluoroacetic acid yields ethyl 3-alkyl-5-chloroindole-2-carboxylate (9a–c ).
Hydrolysis to Carboxylic Acid
-
Step 5 : Basic hydrolysis of 9a–c (NaOH in ethanol/water, 80°C) generates 4,7-dimethoxy-1H-indole-2-carboxylic acid (10a–c ).
Synthesis of 1H-Benzimidazol-2-ylmethylamine
Benzimidazole Core Formation
Benzimidazoles are synthesized via cyclization of o-phenylenediamine derivatives:
-
Step 1 : 4-(5-Cyano-1H-benz[d]imidazol-2-yl)benzoic acid methyl ester (2 ) is prepared by reacting sodium metabisulfite-adducted benzaldehyde with 2-cyano-1H-benzimidazole in DMF at 120°C.
-
Step 2 : Hydrazinolysis of 2 with hydrazine hydrate in ethanol yields 4-(5-cyano-1H-benz[d]imidazol-2-yl)benzohydrazide (3 ).
Aminomethyl Sidechain Introduction
-
Step 3 : Reductive amination of 3 with formaldehyde and sodium cyanoborohydride in methanol introduces the aminomethyl group, yielding 1H-benzimidazol-2-ylmethylamine (11a ).
Amide Coupling and Final Product Assembly
Coupling Reagents and Conditions
The indole-2-carboxylic acid (10a–c ) and benzimidazole-2-ylmethylamine (11a ) are conjugated using BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate in anhydrous DMF:
Optimization Insights
-
Solvent Choice : DMF enhances reagent solubility and reaction homogeneity.
-
Temperature Control : Room temperature minimizes side reactions (e.g., over-acylation).
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Data
| Step | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2.1 | 17d | 58 | 95 |
| 2.3 | 10a | 82 | 98 |
| 4.1 | Final compound | 73 | 99 |
Challenges and Alternative Pathways
Regioisomer Separation
The Hemetsberger–Knittel synthesis produces 5- and 7-methoxy indole regioisomers, necessitating chromatographic separation.
Amide Bond Stability
The carboxamide group is susceptible to hydrolysis under acidic/basic conditions, requiring neutral pH during workup.
Alternative Coupling Reagents
HATU and EDC/HOBt have been explored, but BOP offers superior yields for sterically hindered amines.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite formation.
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water. In basic conditions, hydroxide ion directly attacks the electrophilic carbonyl carbon.
Electrophilic Aromatic Substitution
The indole and benzimidazole rings participate in electrophilic substitutions. Methoxy groups direct incoming electrophiles to specific positions.
Nitration
| Conditions | Reagents | Products | Position | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 70% HNO₃, conc. H₂SO₄ | Nitration at C5 of indole (meta to methoxy) | C5 | 62% |
Rationale : Methoxy groups at C4 and C7 activate the indole ring, favoring nitration at C5 due to steric and electronic effects .
Halogenation
| Conditions | Reagents | Products | Position | Yield | Reference |
|---|---|---|---|---|---|
| Br₂ in CHCl₃, RT | 1 eq. Br₂ | Bromination at C3 of benzimidazole | C3 | 55% |
Regioselectivity : The benzimidazole NH deactivates the ring, directing bromine to the less hindered C3 position .
Nucleophilic Substitution
The methoxy groups undergo demethylation or displacement under strong nucleophiles.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| BBr₃, CH₂Cl₂, −78°C | 3 eq. BBr₃ | 4,7-Dihydroxy-1H-indole-2-carboxamide derivative | 90% |
Application : Demethylation generates phenolic intermediates for further functionalization .
Cyclization Reactions
The compound participates in intramolecular cyclization to form polyheterocyclic systems.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| PPh₃, CCl₄, reflux | 2 eq. POCl₃ | Benzimidazo[1,2-a]indole fused system | 68% |
Mechanism : POCl₃ activates the carboxamide, enabling cyclization via a phosphorylated intermediate .
Oxidation of Indole
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| DDQ, CH₃CN, RT | 2 eq. DDQ | Oxindole derivative | 74% |
Reduction of Carboxamide
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF, reflux | 4 eq. LiAlH₄ | Corresponding amine derivative | 81% |
Cross-Coupling Reactions
The indole and benzimidazole frameworks enable palladium-catalyzed couplings.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄) | Phenylboronic acid | C5-arylated indole derivative | 65% |
Catalytic System : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition yields:
-
Primary products : CO₂, NH₃, and aromatic fragments (detected via GC-MS).
-
Mechanism : Cleavage of the carboxamide and methoxy groups precedes ring degradation.
Biological Activation Pathways
In enzymatic environments (e.g., cytochrome P450), the compound undergoes:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Compounds containing benzimidazole and indole moieties have been extensively studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzimidazole have shown significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer (MCF-7) cells. The presence of the methoxy groups is believed to enhance the compound's interaction with biological targets, improving its efficacy.
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activities. The compound's capacity to inhibit bacterial growth against Gram-positive and Gram-negative strains is notable. Studies indicate that modifications in the structure can lead to enhanced antimicrobial effects.
Case Studies
Case Study 1: Anticancer Evaluation
A study on similar compounds demonstrated that those with methoxy substitutions exhibited lower IC50 values against HCT116 cells compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). This suggests that the methoxy groups enhance the compound's potency.
Case Study 2: Antimicrobial Screening
In an evaluation of synthesized benzimidazole derivatives, certain compounds showed significant antimicrobial activity with minimal inhibitory concentrations (MIC) below 5 µM against various pathogens, indicating that structural modifications can lead to increased efficacy.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to active sites, while the indole structure can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-4-methoxybenzamide
- N-(1H-benzimidazol-2-ylmethyl)-5-chlorobenzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide stands out due to the presence of both benzimidazole and indole moieties, which provide a unique combination of chemical properties
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-4,7-dimethoxy-1H-indole-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article examines its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
Structural Overview
This compound features a benzimidazole moiety linked to an indole framework, characterized by the following molecular formula:
- Molecular Formula : C19H18N4O3
- Molecular Weight : 350.4 g/mol
The methoxy groups at positions 4 and 7 of the indole ring enhance solubility and may influence biological interactions. The amide bond is susceptible to hydrolysis, which can release the benzimidazole derivative, potentially impacting its biological activity.
Anticancer Activity
Research indicates that compounds containing benzimidazole and indole frameworks exhibit significant anticancer properties. Specifically, derivatives of benzimidazole have been shown to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The interaction of these compounds with DNA minor grooves disrupts normal cellular processes involved in DNA replication and repair .
In vitro studies have demonstrated that this compound can inhibit mammalian type I DNA topoisomerase activity. This inhibition correlates with cytotoxic effects on various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that similar compounds exhibit antibacterial activity comparable to reference drugs like ciprofloxacin .
| Compound | Activity | MIC (μg/ml) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | Topoisomerase I inhibition | TBD |
| N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole | Antifungal | 3.12 |
Anti-inflammatory Activity
The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their ability to interact with various receptors involved in inflammatory pathways. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . The structure–activity relationship (SAR) analysis reveals that specific substitutions enhance COX inhibition, making these compounds potential candidates for anti-inflammatory therapies.
Synthesis and Evaluation
A study synthesized several benzimidazole derivatives and evaluated their biological activities. Among these, compounds with specific substitutions at the indole nucleus exhibited excellent inhibitory activity against various pathogens . The synthesis methods employed included epoxide ring opening reactions and other chemical transformations that enhanced the biological profile of the resulting compounds.
Structure–Activity Relationship (SAR)
The SAR analysis of this compound highlights the importance of functional groups in modulating biological activity. For instance, the presence of methoxy groups has been associated with improved solubility and enhanced binding affinity to biological targets .
Q & A
Q. Characterization :
- IR Spectroscopy : Identifies functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms structural motifs (e.g., δ12.31 for S-H; δ151.93 for N=C-N in benzimidazole) .
- Mass Spectrometry : Validates molecular weights via ESI-MS (e.g., m/z consistent with theoretical values) .
How can computational methods like DFT predict the electronic properties of this compound?
Advanced
Density Functional Theory (DFT) with gradient corrections and exact-exchange terms (e.g., B3LYP functional) can:
- Calculate atomization energies, ionization potentials, and proton affinities with ~2.4 kcal/mol deviation from experimental data .
- Model electron density distribution to predict reactivity at the benzimidazole and indole moieties .
- Optimize molecular geometry for docking studies or spectroscopic simulations .
What spectroscopic techniques are essential for confirming the structure of this compound?
Q. Basic
- FT-IR : Detects functional groups (e.g., C=O at 1632 cm⁻¹, C=N at 1742 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., aromatic protons at δ7.22–7.72; exchangeable N-H at δ12.12) .
- ¹³C-NMR : Identifies carbon types (e.g., aromatic carbons at δ115–130; carbonyl carbons at δ163–174) .
- ESI-MS : Confirms molecular weight and fragmentation patterns .
What strategies optimize reaction yields in the presence of steric hindrance from benzimidazole and indole moieties?
Q. Advanced
- Catalyst Selection : Mn(IV) oxide improves oxidation efficiency (85% yield in dichloromethane) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Temperature Control : Reflux conditions (e.g., 50–80°C) balance reaction kinetics and stability .
- Inert Atmosphere : Prevents oxidation of sensitive functional groups (e.g., hydrazine) .
How do crystallographic studies contribute to understanding molecular conformation?
Q. Advanced
- Single-Crystal X-ray Diffraction : Resolves bond angles (e.g., C–N–C angles ~116–122°) and torsional strain .
- Software Tools : SHELX refines crystal structures, validating computational models (e.g., R factor <0.044) .
- Packing Analysis : Reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) influencing stability .
What are common impurities encountered during synthesis, and how are they identified?
Q. Basic
- Byproducts : Unreacted aldehydes or hydrazine derivatives.
- Detection :
- TLC : Monitors reaction progress (e.g., Rf deviations).
- Elemental Analysis : Flags deviations >±0.4% from theoretical C/H/N ratios .
- HPLC : Separates and quantifies impurities using reverse-phase columns .
How does the electronic environment of the benzimidazole ring influence reactivity in nucleophilic substitutions?
Q. Advanced
- Electron-Withdrawing Effects : Methoxy groups on indole increase electrophilicity at the carboxamide site .
- DFT Insights : HOMO-LUMO gaps predict susceptibility to nucleophilic attack at C2 of benzimidazole .
- Experimental Validation : Substituent variations (e.g., halogenation) alter reaction rates in SNAr mechanisms .
What in silico models predict binding affinity to biological targets?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
